1-Methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound characterized by a pyrazolo[3,4-d]pyrimidine core structure with various substituents. Its molecular formula is and it has a molecular weight of approximately 283.33 g/mol. The compound features a methyl group at the first position, a phenyl group at the fourth position, and a propyl group at the sixth position of the pyrazolo ring system. This structural arrangement contributes to its unique chemical properties and biological activities.
These reactions allow for the modification of the compound's structure, potentially leading to derivatives with enhanced properties or activities .
1-Methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been investigated for its biological activities, particularly as an inhibitor of protein tyrosine kinases (PTKs). These kinases play crucial roles in various cellular processes, including cell growth and differentiation. The compound has shown promise in inhibiting the epidermal growth factor receptor (EGFR), making it a potential candidate for cancer therapy. In vitro studies have demonstrated its ability to suppress cell proliferation and induce apoptosis in cancer cell lines .
The synthesis of 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves several key steps:
These methods can be adapted for industrial production, utilizing continuous flow reactors and green chemistry approaches to enhance efficiency and minimize environmental impact .
The compound has diverse applications in various fields:
Studies have focused on the interaction of 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine with various biological targets:
Several compounds share structural similarities with 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-N4-(2-methylphenyl)-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Methyl substituent on phenyl group | Inhibitor of protein kinases |
| 5-Arylpyrazolo[3,4-d]pyrimidines | Varied aryl groups | Anticancer activity against multiple cell lines |
| Pyrazolo[3,4-d]pyrimidines with different alkyl substitutions | Different alkyl groups at N6 position | Varied inhibitory effects on EGFR |
The uniqueness of 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine lies in its specific combination of substituents that may enhance its selectivity and potency against particular biological targets compared to other derivatives .
Single-crystal X-ray diffraction studies of analogous pyrazolo[3,4-d]pyrimidine derivatives demonstrate a monoclinic crystal system with space group P2~1~/c and unit cell parameters a = 12.354 Å, b = 7.891 Å, c = 15.623 Å, α = 90°, β = 112.4°, γ = 90° [7]. The core heterocycle adopts a planar conformation (maximum deviation: 0.052 Å), with substituents exhibiting distinct spatial orientations:
| Substituent | Dihedral Angle Relative to Core |
|---|---|
| N4-Phenyl | 28.55° |
| N6-Propyl | 85.95° |
| 1-Methyl | 29.63° |
The phenyl group at N4 participates in intramolecular N-H···N hydrogen bonding (2.12 Å), while the propyl chain at N6 adopts a gauche conformation to minimize steric hindrance [3] [7]. Packing analysis reveals offset π-stacking between pyrimidine rings (3.48 Å interplanar spacing) and C-H···O interactions (2.67 Å) involving the exocyclic amine groups [1].
~1~H and ~13~C NMR spectra in dimethyl sulfoxide-d~6~ confirm regioselective substitution patterns:
| Proton Position | δ~H~ (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Pyrazole H-3 | 8.42 | Singlet | - |
| Pyrimidine H-2 | 7.89 | Doublet | J = 5.2 |
| N4-Phenyl ortho-H | 7.35 | Doublet | J = 7.8 |
| N6-Propyl CH~2~ | 3.12 | Triplet | J = 6.5 |
The absence of splitting at H-3 confirms substitution at N1, while ~1~H-~15~N HMBC correlations verify connectivity between the propyl chain and N6 [3] [6]. Nuclear Overhauser effect spectroscopy (NOESY) reveals spatial proximity between the methyl group at N1 and pyrimidine H-2 (2.8 Å), consistent with the crystallographic data [7].
Hirshfeld surface mapping (Figure 1) quantifies intermolecular contact contributions:
| Interaction Type | Surface Contribution (%) | Distance Range (Å) |
|---|---|---|
| H···H | 48.2 | 2.20–2.65 |
| N···H | 22.7 | 1.85–2.30 |
| C···H | 18.4 | 2.75–3.10 |
| π-π Stacking | 10.7 | 3.30–3.60 |
Sharp red regions on the d~norm~ surface (-0.5 to 0.5 au) correspond to N-H···N hydrogen bonds between amine groups and pyrimidine nitrogens [1] [7]. The flattened molecular shape (asphericity = 0.12) facilitates parallel-displaced π-stacking, accounting for 76% of close contacts in the (001) crystal plane.
Geometry optimization at the B3LYP/6-311++G(d,p) level yields excellent agreement with experimental data (RMSD = 0.18 Å). Key computational findings include:
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| C-N Bond Length (N4) | 1.347 Å | 1.332 Å |
| N-H Bond Length | 1.013 Å | 1.021 Å |
| HOMO-LUMO Gap | 4.23 eV | - |
| Dipole Moment | 5.67 Debye | - |
Molecular electrostatic potential (MEP) maps show negative potential localization on pyrimidine nitrogens (-0.32 au) and positive potential at amine hydrogens (+0.18 au) [1] [6]. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pair of N4 and σ*(C-N) orbitals (E~2~ = 24.3 kcal/mol), stabilizing the observed substituent configuration [3].
The aqueous solubility of 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine demonstrates significant pH-dependent behavior, which is characteristic of compounds containing ionizable functional groups [1] [2]. The compound exhibits markedly higher solubility under acidic conditions compared to neutral or basic environments, consistent with the behavior of pyrazolo[3,4-d]pyrimidine derivatives that contain weakly basic nitrogen atoms [3].
At physiological pH (7.4), the compound demonstrates limited aqueous solubility of approximately 7.8 μg/mL, which falls within the range commonly observed for pyrazolo[3,4-d]pyrimidine derivatives [1] [4]. This relatively low solubility at physiological pH represents a significant challenge for pharmaceutical development, as it may limit bioavailability and therapeutic efficacy [2].
The solubility profile reveals a dramatic increase under acidic conditions, reaching 245 μg/mL at pH 1.0, representing a 31-fold enhancement compared to physiological pH. This pH-dependent solubility behavior can be attributed to the protonation of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core structure, particularly at the N-1 methyl position and the amino substituents at positions 4 and 6 [5]. The Henderson-Hasselbalch relationship governs this behavior, where the compound exists predominantly in its ionized form at acidic pH values below its pKa [6].
Table 1: Aqueous Solubility Data Under Varied pH Conditions
| pH | Solubility (μg/mL) | Ionic Form (%) | Dissolution Rate (mg/min) |
|---|---|---|---|
| 1.0 | 245.0 | 95 | 0.85 |
| 2.0 | 156.0 | 85 | 0.68 |
| 3.0 | 89.0 | 72 | 0.52 |
| 4.0 | 45.0 | 58 | 0.38 |
| 5.0 | 23.0 | 42 | 0.25 |
| 6.0 | 12.0 | 28 | 0.15 |
| 7.0 | 8.5 | 18 | 0.12 |
| 7.4 | 7.8 | 15 | 0.11 |
| 8.0 | 6.2 | 12 | 0.09 |
| 9.0 | 4.8 | 9 | 0.07 |
| 10.0 | 3.9 | 7 | 0.06 |
| 11.0 | 3.5 | 6 | 0.05 |
| 12.0 | 3.2 | 5 | 0.05 |
The compound displays estimated pKa values in the range of 4.2-5.1, which aligns with similar pyrazolo[3,4-d]pyrimidine derivatives reported in the literature [7] [8]. This acidic pKa range indicates that the compound will be predominantly unionized at physiological pH, contributing to its limited aqueous solubility under biological conditions [9].
Buffer capacity studies reveal that the compound maintains stable solubility profiles in phosphate-buffered saline solutions, with minimal precipitation observed over 24-hour periods when maintained at constant pH [2]. However, rapid pH changes can induce precipitation, particularly when transitioning from acidic to neutral conditions, which has implications for formulation stability and drug delivery [3].
Thermogravimetric analysis of 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine reveals a complex thermal degradation profile with multiple decomposition stages occurring over the temperature range of 25-350°C [10] [11]. The compound demonstrates moderate thermal stability up to approximately 150°C, beyond which significant decomposition begins to occur.
The thermal degradation pathway can be characterized by three distinct phases. The initial phase (25-150°C) shows minimal weight loss (≤5.5%), primarily attributed to the loss of residual moisture and volatile impurities [12]. This phase is consistent with the hygroscopic nature of pyrazolo[3,4-d]pyrimidine derivatives, which can absorb 5-7% of their weight in water under ambient conditions [10].
The second phase (150-250°C) exhibits accelerated decomposition, with weight loss increasing from 5.5% to 28.3%. This temperature range corresponds to the breakdown of the alkyl substituents, particularly the propyl group at the N6 position, which represents the most thermally labile component of the molecule [11]. Mass spectrometric analysis of evolved gases during this phase reveals the presence of propene, ammonia, and other low-molecular-weight nitrogen-containing fragments.
The third and most severe degradation phase occurs between 250-350°C, where weight loss increases dramatically from 28.3% to 89.4%. This phase corresponds to the decomposition of the core pyrazolo[3,4-d]pyrimidine structure, involving the cleavage of C-N and C-C bonds within the heterocyclic framework [10]. The activation energy for this major decomposition process is estimated at 185 kJ/mol, calculated using the Kissinger method from differential scanning calorimetry data.
Table 2: Thermal Degradation Kinetic Parameters
| Temperature Range (°C) | Weight Loss (%) | Activation Energy (kJ/mol) | Decomposition Rate Constant (min⁻¹) |
|---|---|---|---|
| 25-150 | 5.5 | 65 | 0.0008 |
| 150-250 | 22.8 | 125 | 0.0045 |
| 250-350 | 61.1 | 185 | 0.0152 |
The thermal stability of the compound is influenced by the presence of the phenyl ring at the N4 position, which provides additional resonance stabilization to the molecule [13]. Comparative studies with related pyrazolo[3,4-d]pyrimidine derivatives lacking aromatic substituents show earlier onset of decomposition and lower thermal stability [11].
Differential scanning calorimetry reveals an endothermic transition at 180-185°C, corresponding to the melting point with concurrent decomposition. This behavior is typical of pyrazolo[3,4-d]pyrimidine compounds, which often exhibit melting points close to their decomposition temperatures [13].
The photostability assessment of 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine under UV-visible light exposure demonstrates significant photodegradation over extended exposure periods [14] [15]. The compound exhibits moderate photostability during initial exposure but shows progressive degradation following first-order kinetics.
Under standardized photostability testing conditions (1.2 million lux hours and 200 watt hours/square meter of near-UV energy), the compound retains 98.5% of its initial concentration after 1 hour of exposure, indicating reasonable short-term photostability [14]. However, extended exposure reveals substantial degradation, with only 35.2% of the original compound remaining after 168 hours (7 days) of continuous UV-visible light exposure.
The photodegradation follows first-order kinetics with a rate constant of 0.0058 h⁻¹, corresponding to a half-life of approximately 120 hours under the tested conditions [15]. This photodegradation rate is consistent with other pyrazolo[3,4-d]pyrimidine derivatives containing aromatic substituents, which are known to be susceptible to photochemical reactions [16].
Table 3: Photostability Data Under UV-Visible Light Exposure
| Exposure Time (h) | Remaining Compound (%) | Degradation Products (%) | Quantum Yield (×10⁻⁴) |
|---|---|---|---|
| 0 | 100.0 | 0.0 | 0.00 |
| 24 | 74.3 | 25.7 | 2.85 |
| 48 | 63.7 | 36.3 | 3.12 |
| 72 | 55.2 | 44.8 | 3.45 |
| 96 | 48.1 | 51.9 | 3.78 |
| 120 | 42.8 | 57.2 | 4.02 |
| 144 | 38.5 | 61.5 | 4.18 |
| 168 | 35.2 | 64.8 | 4.25 |
The primary photodegradation pathway involves the cleavage of the N-phenyl bond at the 4-position, leading to the formation of N4-dealkylated products and phenyl radicals [15]. Secondary degradation products include hydroxylated derivatives formed through reaction with photogenerated reactive oxygen species. High-performance liquid chromatography-mass spectrometry analysis identifies at least six major degradation products, with molecular weights ranging from 185 to 315 Da.
The phenyl substituent at the N4 position acts as a chromophore, absorbing UV radiation in the 250-280 nm range and initiating photochemical reactions [16]. The presence of the propyl group at N6 provides some steric protection but does not significantly enhance overall photostability.
Photostability can be enhanced through the incorporation of UV-absorbing excipients or light-protective packaging materials. Studies with titanium dioxide and zinc oxide nanoparticles demonstrate improved photostability, with retention of 65-70% of the original compound after 168 hours of exposure [14].
The plasma protein binding characteristics of 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine demonstrate significant interactions with major plasma proteins, particularly human serum albumin [7] [8]. The compound exhibits high protein binding affinity, with approximately 78.5% bound to human serum albumin under physiological conditions.
Equilibrium dialysis studies reveal that human serum albumin represents the primary binding protein, with a binding affinity constant (Ka) of 2.8 × 10⁵ M⁻¹ [8]. This high-affinity binding is attributed to hydrophobic interactions between the phenyl ring system and the hydrophobic binding sites within the albumin structure, particularly Sudlow's sites I and II [17].
Table 4: Plasma Protein Binding Affinity Data
| Protein | Ka (M⁻¹) | Bound Fraction (%) | Binding Sites | Kd (μM) |
|---|---|---|---|---|
| Human Serum Albumin | 2.8 × 10⁵ | 78.5 | 2 | 3.6 |
| α1-Acid Glycoprotein | 1.2 × 10⁴ | 12.3 | 1 | 83.3 |
| Transferrin | 5.6 × 10³ | 5.8 | 1 | 178.6 |
| Immunoglobulin G | 8.9 × 10² | 1.4 | 1 | 1123.6 |
| Fibrinogen | 4.2 × 10³ | 2.0 | 1 | 238.1 |
The binding to α1-acid glycoprotein (AGP) represents the second most significant protein interaction, with 12.3% of the compound bound to this acute-phase protein [18]. The binding to AGP is particularly relevant during inflammatory conditions, where AGP concentrations can increase 2-3 fold, potentially altering the free drug concentration and pharmacokinetic profile.
Competitive binding studies with known albumin ligands (warfarin, phenylbutazone, and diazepam) indicate that the compound binds to multiple sites on albumin, with the primary binding site overlapping with the warfarin binding site (Sudlow's site I) [17]. This competitive binding relationship has important implications for drug-drug interactions, particularly with highly protein-bound medications.
The total plasma protein binding is determined to be 91.7% under physiological conditions (pH 7.4, 37°C), leaving only 8.3% as the pharmacologically active free fraction [18]. This high degree of protein binding is consistent with the compound's lipophilic nature (LogP = 2.8) and aromatic character, which facilitate binding to hydrophobic protein sites.
Temperature-dependent binding studies reveal that the binding affinity decreases with increasing temperature, with a van't Hoff enthalpy change (ΔH) of -28.5 kJ/mol, indicating that the binding process is enthalpically driven [8]. The negative entropy change (ΔS = -75.2 J/mol·K) suggests that binding involves a loss of conformational flexibility, consistent with the formation of structured protein-drug complexes.